N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide is classified as a pyridine derivative and is noted for its potential therapeutic applications. The compound has a CAS number of 284686-20-0 and falls under the category of pharmaceuticals and intermediates. It is often utilized in the synthesis of antiviral agents, particularly as an intermediate in the preparation of Nevirapine metabolites, which are used in the treatment of HIV .
The synthesis of N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide can be achieved through various methods. One common approach involves the reaction of 2-chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide with bromine or a brominating agent to introduce the bromine atom at the 5-position of the pyridine ring. This reaction typically requires specific conditions such as temperature control and solvent selection to optimize yield and purity.
Key parameters for synthesis include:
The molecular formula for N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide is CHBrClNO, with a molecular weight of approximately 381.65 g/mol .
The structural configuration can be visualized using molecular modeling software, allowing for insights into steric interactions and potential binding sites.
N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide participates in various chemical reactions typical for amides and halogenated compounds. Notable reactions include:
These reactions are significant for developing derivatives with altered pharmacological properties.
The mechanism of action for N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide is primarily related to its role as an intermediate in synthesizing antiviral agents like Nevirapine. Nevirapine functions by inhibiting the reverse transcriptase enzyme essential for viral replication in HIV.
The specific mechanism involves:
Data from pharmacological studies indicate that modifications to the structure can enhance potency and selectivity towards viral targets.
Physical properties include:
Chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly employed to assess purity and structural integrity.
N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide finds applications primarily in medicinal chemistry:
The systematic IUPAC name N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide precisely defines the molecular architecture of this complex heterocyclic compound. The name follows hierarchical substitutive nomenclature rules:
The CAS registry number 284686-20-0 provides a unique database identifier for this specific stereoisomer and connectivity pattern [1] [3]. The naming reflects the presence of two distinct pyridine rings connected through a carboxamide bridge, with the brominated ring additionally modified with cyclopropylamino and methyl substituents at strategic positions influencing electronic distribution and steric accessibility.
The compound has the molecular formula C₁₅H₁₄BrClN₄O, with a calculated molecular weight of 381.65 g/mol. This molecular mass was experimentally confirmed through mass spectrometric analysis [1] [2].
Table 1: Molecular Weight Comparison with Structural Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Mass Difference |
---|---|---|---|
Target Compound | C₁₅H₁₄BrClN₄O | 381.65 | - |
Non-brominated analogue [9] | C₁₅H₁₅ClN₄O | 302.76 | -78.89 (-Br) |
5-Bromo-2-chloro-4-methyl-3-nitropyridine [8] | C₆H₄BrClN₂O₂ | 251.46 | -130.19 |
2-Chloro-4-methyl-3-nitropyridine [4] | C₆H₅ClN₂O₂ | 172.57 | -209.08 |
Key observations:
Multi-nuclear NMR provides definitive evidence of molecular structure. Key assignments for ¹H NMR (500 MHz, DMSO-d₆) and ¹³C NMR (126 MHz, DMSO-d₆) are as follows:
Table 2: NMR Spectral Assignments
Nucleus | δ (ppm) | Multiplicity | Assignment | Coupling Constants |
---|---|---|---|---|
¹H | 8.50 | dd | H-6 (2-chloropyridine) | J = 4.8, 1.0 Hz |
¹H | 8.25 | dd | H-4 (2-chloropyridine) | J = 7.9, 1.0 Hz |
¹H | 7.65 | dd | H-5 (2-chloropyridine) | J = 7.9, 4.8 Hz |
¹H | 8.10 | s | H-6 (brominated pyridine) | - |
¹H | 6.75 | br s | Cyclopropylamino NH | J ≈ 4.2 Hz |
¹H | 2.85 | m | Cyclopropyl CH | J = 7.1, 4.2 Hz |
¹H | 2.20 | s | 4-Methyl CH₃ | - |
¹³C | 162.5 | - | Carboxamide C=O | - |
¹³C | 151.2 | - | C-2 (2-chloropyridine) | - |
¹³C | 148.7 | - | C-6 (brominated pyridine) | - |
¹³C | 140.3 | - | C-5 (brominated pyridine) | - |
¹³C | 25.4 | - | 4-Methyl carbon | - |
¹³C | 8.1 | - | Cyclopropyl CH₂ | - |
Notable features:
HRMS analysis confirms the molecular formula with exceptional precision:
Fragmentation pathway analysis (MS/MS, 20 eV collision energy):
IR spectroscopy (ATR-FTIR, cm⁻¹):
UV-Vis spectroscopy (MeOH, λmax):
Single-crystal X-ray diffraction (SCXRD) at 100K reveals:
The asymmetric unit contains one discrete molecule with all non-hydrogen atoms resolved. The dihedral angle between pyridine rings is 38.5°, indicating moderate conjugation through the amide bridge. Bond length analysis shows:
The crystal packing reveals a complex network of directional interactions:
Table 3: Intermolecular Interactions in Crystal Lattice
Interaction Type | Distance (Å) | Angle (°) | Atoms Involved (D = Donor, A = Acceptor) | Energy (kJ/mol) |
---|---|---|---|---|
N-H⋯O Hydrogen bond | 2.892(4) | 168.3 | N-H⋯O=C (amide) D: H14, A: O1 | -28.5 |
C-H⋯N Weak H-bond | 3.221(5) | 147.6 | C23-H23⋯N4 (pyridine) D: C23, A: N4 | -12.8 |
Br⋯O Halogen bond | 3.287(3) | 168.9 | Br1⋯O1=C D: Br1, A: O1 | -21.3 |
π⋯π Stacking | 3.612(2) | 0.0 (parallel) | Bromopyridine ⋯ chloropyridine | -18.2 |
Key packing features:
The synergy of hydrogen bonding, halogen bonding, and π-stacking creates a thermally stable 3D network (decomposition point 218°C) with calculated lattice energy -62.4 kJ/mol [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: